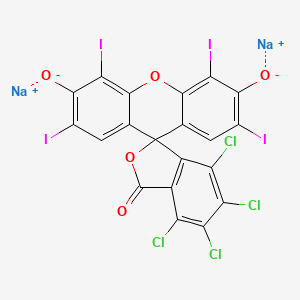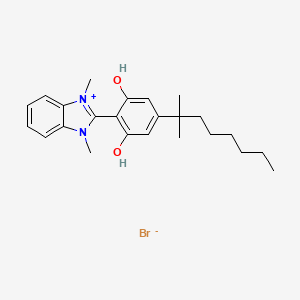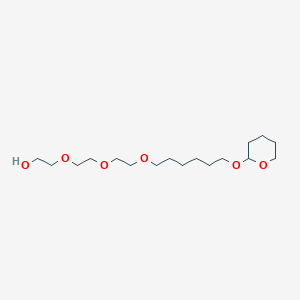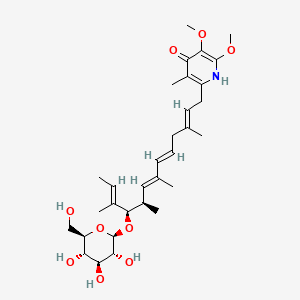![molecular formula C57H79N11O14S B11931224 5-[[3-[[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropyl]-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]amino]-3-oxopropyl]carbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate](/img/structure/B11931224.png)
5-[[3-[[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropyl]-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]amino]-3-oxopropyl]carbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TAMRA-Azide-PEG-Biotin is a multifunctional compound that combines the properties of a fluorescent dye (TAMRA), an azide group, a polyethylene glycol (PEG) linker, and biotin. This compound is widely used in various scientific research applications due to its ability to facilitate bioconjugation, visualization, and purification of biomolecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of TAMRA-Azide-PEG-Biotin involves multiple steps:
Synthesis of TAMRA: The synthesis begins with the preparation of TAMRA (tetramethylrhodamine), a fluorescent dye.
Introduction of Azide Group: The azide group is introduced to the TAMRA molecule through a series of chemical reactions.
PEG Linker Attachment: A polyethylene glycol (PEG) linker is attached to the TAMRA-Azide molecule to enhance its solubility and reduce steric hindrance.
Biotin Conjugation: Finally, biotin is conjugated to the PEG linker, resulting in the formation of TAMRA-Azide-PEG-Biotin.
Industrial Production Methods
Industrial production of TAMRA-Azide-PEG-Biotin typically involves large-scale synthesis using automated equipment and stringent quality control measures to ensure high purity and consistency. The process includes:
Bulk Synthesis: Large quantities of TAMRA, azide, PEG, and biotin are synthesized and purified.
Automated Conjugation: Automated systems are used to conjugate the components in a controlled environment.
Purification and Quality Control: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and subjected to rigorous quality control tests to ensure its purity and functionality.
化学反応の分析
Types of Reactions
TAMRA-Azide-PEG-Biotin undergoes several types of chemical reactions:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the azide group reacting with alkyne-containing molecules in the presence of copper catalysts to form stable triazole linkages.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs between the azide group and strained alkyne-containing molecules without the need for a copper catalyst.
Common Reagents and Conditions
CuAAC: Requires copper catalysts, alkyne-containing molecules, and appropriate solvents.
SPAAC: Involves strained alkyne-containing molecules and can be performed in aqueous or organic solvents.
Major Products
CuAAC: Produces triazole-linked conjugates.
SPAAC: Forms triazole-linked products without the need for metal catalysts.
科学的研究の応用
TAMRA-Azide-PEG-Biotin is used in various scientific research applications, including:
Chemistry: Used in click chemistry for bioconjugation and labeling of biomolecules.
Biology: Facilitates the visualization and purification of proteins, nucleic acids, and other biomolecules.
Medicine: Employed in the development of diagnostic assays and targeted drug delivery systems.
Industry: Utilized in the production of biosensors and other analytical tools.
作用機序
The mechanism of action of TAMRA-Azide-PEG-Biotin involves:
Bioconjugation: The azide group reacts with alkyne-containing molecules through CuAAC or SPAAC reactions, forming stable triazole linkages.
Visualization: The TAMRA dye provides fluorescence, allowing for the visualization of labeled biomolecules.
Purification: The biotin moiety binds to streptavidin, enabling the affinity purification of labeled biomolecules.
類似化合物との比較
Similar Compounds
TAMRA-Azide: Contains only the azide group and TAMRA dye, lacking the PEG linker and biotin.
Biotin-Azide: Contains biotin and azide groups but lacks the fluorescent dye and PEG linker.
TAMRA-PEG-Biotin: Contains TAMRA dye, PEG linker, and biotin but lacks the azide group.
Uniqueness
TAMRA-Azide-PEG-Biotin is unique due to its combination of a fluorescent dye, azide group, PEG linker, and biotin, making it highly versatile for bioconjugation, visualization, and purification applications.
特性
分子式 |
C57H79N11O14S |
|---|---|
分子量 |
1174.4 g/mol |
IUPAC名 |
5-[[3-[[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropyl]-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]amino]-3-oxopropyl]carbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |
InChI |
InChI=1S/C57H79N11O14S/c1-66(2)40-10-13-43-47(36-40)82-48-37-41(67(3)4)11-14-44(48)53(43)42-12-9-39(35-45(42)56(73)74)55(72)61-17-15-52(71)68(22-26-79-30-34-81-33-29-78-25-20-62-65-58)21-16-51(70)60-19-24-77-28-32-80-31-27-76-23-18-59-50(69)8-6-5-7-49-54-46(38-83-49)63-57(75)64-54/h9-14,35-37,46,49,54H,5-8,15-34,38H2,1-4H3,(H5-,59,60,61,63,64,69,70,72,73,74,75)/t46-,49-,54-/m0/s1 |
InChIキー |
VENZSFAIMFUMLZ-VNRPUITKSA-N |
異性体SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCC(=O)N(CCC(=O)NCCOCCOCCOCCNC(=O)CCCC[C@H]5[C@@H]6[C@H](CS5)NC(=O)N6)CCOCCOCCOCCN=[N+]=[N-])C(=O)[O-] |
正規SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCC(=O)N(CCC(=O)NCCOCCOCCOCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6)CCOCCOCCOCCN=[N+]=[N-])C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzamide,n-((3-amino-1-(5-ethyl-7h-pyrrolo[2,3-d]pyrimidin-4-yl)-3-pyrrolidinyl)methyl)-2,4-difluoro-](/img/structure/B11931148.png)
![2-Butenamide, N-[(1R)-2-[[5-[2-[(4-cyanophenyl)amino]-4-(propylamino)-5-pyrimidinyl]-4-pentyn-1-yl]amino]-1-methyl-2-oxoethyl]-4-(dimethylamino)-N-methyl-, (2E)-](/img/structure/B11931149.png)


![4-[[4-[[4-[[4-(4-Cyano-2,6-dimethylphenoxy)thieno[3,2-d]pyrimidin-2-yl]amino]piperidin-1-yl]methyl]triazol-1-yl]methyl]benzamide](/img/structure/B11931161.png)
![(5S)-5-(6-hydroxy-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)-2-sulfanylidene-1,5-dihydrochromeno[2,3-d]pyrimidin-4-one](/img/structure/B11931168.png)



![[3-[1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]pyridin-2-yl]amine hydrochloride](/img/structure/B11931177.png)




